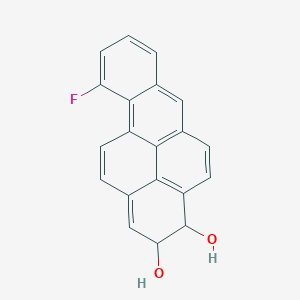![molecular formula C10H18O3 B14415041 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one CAS No. 81253-19-2](/img/structure/B14415041.png)
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C10H18O3 It is a ketone derivative featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one typically involves the condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction is carried out at room temperature (20°C) and yields a mixture of products, including 4-[(propan-2-yl)sulfanyl]butan-2-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one involves its interaction with various molecular targets. The dioxolane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or enzymatic studies.
Comparison with Similar Compounds
Similar Compounds
4-Propan-2-yl-1,3-dioxolan-2-one: This compound shares the dioxolane ring but differs in the substitution pattern.
4-[(Propan-2-yl)sulfanyl]butan-2-one: Similar in structure but contains a sulfanyl group instead of the dioxolane ring.
Uniqueness
4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolane ring and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
81253-19-2 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2-propan-2-yl-1,3-dioxolan-2-yl)butan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(2)10(5-4-9(3)11)12-6-7-13-10/h8H,4-7H2,1-3H3 |
InChI Key |
PHDWGMMOOIMSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCCO1)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


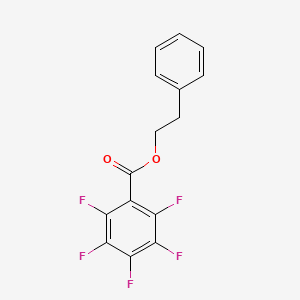
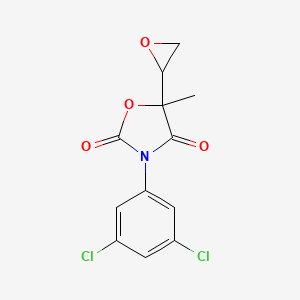
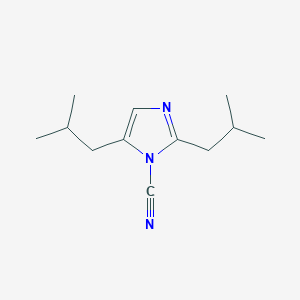
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
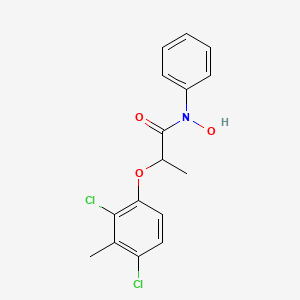
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
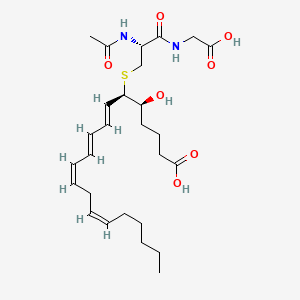
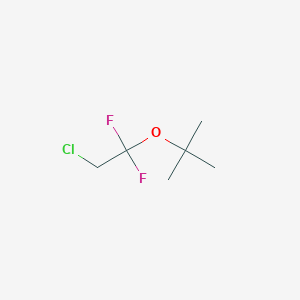
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

